FC11409B

Cell Proliferation Breast Cancer Normoxia

FC11409B is a ureido-sulfamate CAIX inhibitor with a distinct potency profile (EC: 30-100 µM). Choose FC11409B for assays requiring partial inhibition or dose-dependent studies in breast/ovarian cancer models. Avoid unwanted suppression seen with high-potency analogs at lower doses.

Molecular Formula C29H23BF4N2O3S
Molecular Weight 566.38
CAS No. 1380411-57-3
Cat. No. B607421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFC11409B
CAS1380411-57-3
SynonymsFC11409B;  FC-11409B;  FC 11409B
Molecular FormulaC29H23BF4N2O3S
Molecular Weight566.38
Structural Identifiers
SMILESO=S(OC1=CC=C([N+]2=C(C3=CC=CC=C3)C=C(C4=CC=CC=C4)C=C2C5=CC=CC=C5)C=C1)(N)=O.F[B-](F)(F)F
InChIInChI=1S/C29H23N2O3S.BF4/c30-35(32,33)34-27-18-16-26(17-19-27)31-28(23-12-6-2-7-13-23)20-25(22-10-4-1-5-11-22)21-29(31)24-14-8-3-9-15-24;2-1(3,4)5/h1-21H,(H2,30,32,33);/q+1;-1
InChIKeyODRMDUOSDISTHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FC11409B (CAS 1380411-57-3): A Ureido-Sulfamate Carbonic Anhydrase IX Inhibitor for Cancer Research


FC11409B is a synthetic small molecule that functions as a ureido-sulfamate carbonic anhydrase IX (CAIX) inhibitor . CAIX is a transmembrane enzyme involved in pH regulation, and its expression is upregulated in hypoxic tumor microenvironments, where it contributes to cancer cell survival, migration, and metastasis [1]. FC11409B has been shown to inhibit the proliferation and migration of human breast cancer cell lines under both hypoxic (0.5% O₂) and normoxic (21% O₂) conditions, and it also suppresses the invasion of 3D breast cancer spheroids [1]. The compound has a molecular weight of 566.38 g/mol and the molecular formula C₂₉H₂₃BF₄N₂O₃S .

Why FC11409B Cannot Be Simply Substituted with Other CAIX Inhibitors


While several ureido-sulfamate carbonic anhydrase IX inhibitors have been described, including FC9398A, FC9403, FC9396A, and S4, these compounds exhibit distinct potency profiles and effective concentration ranges across different functional assays and model systems [1]. Simple substitution of FC11409B with a more potent analog like S4 or FC9403A may inadvertently alter the experimental outcome, as these inhibitors demonstrate differential effects on proliferation, migration, and invasion at varying concentrations [1]. For instance, FC11409B requires a concentration of 100 µM to inhibit migration and 3D spheroid invasion, whereas other compounds in the series are effective at lower doses [1]. Therefore, the choice of CAIX inhibitor must be carefully matched to the specific experimental conditions and desired potency window to ensure reproducible and meaningful results.

Quantitative Differentiation of FC11409B vs. Closest Analogs: A Comparative Evidence Guide


Proliferation Inhibition: FC11409B Demonstrates Significant Activity at 30-100 µM in Normoxia, While More Potent Analogs Are Active at Lower Doses

In the MDA-MB-231 breast cancer cell line under normoxic conditions (21% O₂), FC11409B significantly inhibited cell proliferation at concentrations of 30 and 100 µM (P < 0.001) [1]. In contrast, the comparator compound FC9403 showed significant inhibition at a lower concentration of 10 µM under the same conditions [1]. This demonstrates a clear difference in potency between FC11409B and FC9403 in this assay.

Cell Proliferation Breast Cancer Normoxia

Migration Inhibition: FC11409B Requires 100 µM in Both Normoxia and Hypoxia, While Other Analogs Are Active at Lower Concentrations

In a wound healing assay using the invasive SKOV3 ovarian cancer cell line, FC11409B inhibited migration in both normoxic (21% O₂) and hypoxic (0.5% O₂) conditions, but only at the highest concentration of 100 µM [1]. In comparison, the analog S4 showed significant inhibition at 10, 30, and 100 µM in normoxia, and at 30 and 100 µM in hypoxia [1]. FC9398A was effective at 100 µM in normoxia, and at both 30 and 100 µM in hypoxia [1]. This indicates that FC11409B is less potent in inhibiting migration than these analogs.

Cell Migration Wound Healing Hypoxia

3D Spheroid Invasion: FC11409B Inhibits Invasion at 100 µM, While S4 and FC9403A Are Effective at 30-100 µM

In a 3D spheroid invasion assay using MDA-MB-231 breast cancer cells embedded in a collagen matrix, FC11409B significantly inhibited invasion at a concentration of 100 µM [1]. The comparator compounds S4 and FC9403A both showed significant inhibition at concentrations of 30 µM and 100 µM [1]. This demonstrates that FC11409B is less potent in this 3D invasion model, requiring a higher dose to achieve a similar effect.

3D Spheroid Invasion Collagen Matrix

Optimal Research Applications for FC11409B Based on Quantitative Differentiation Evidence


Moderate-Potency CAIX Inhibition in Breast Cancer Proliferation Assays

FC11409B is well-suited for experiments requiring a CAIX inhibitor with significant but not maximal potency in normoxic breast cancer cell proliferation assays. Its effective concentration range of 30-100 µM provides a window to study dose-dependent effects without complete suppression of proliferation at low doses, as seen with more potent analogs like FC9403 [1].

Migration Studies in Ovarian Cancer Cells Requiring a Defined High-Concentration Inhibitor

In migration assays using SKOV3 ovarian cancer cells, FC11409B inhibits motility only at 100 µM under both normoxic and hypoxic conditions, whereas compounds like S4 are active at lower concentrations [1]. This makes FC11409B a valuable tool for experiments designed to test the effects of CAIX inhibition at a specific, high concentration, or for comparing the efficacy of inhibitors with different potency profiles.

3D Spheroid Invasion Assays Where a Higher Inhibitor Concentration is Desired

For 3D spheroid invasion studies in collagen matrices, FC11409B provides significant inhibition at 100 µM, while analogs S4 and FC9403A are effective at 30 µM [1]. Researchers interested in studying partial or concentration-dependent inhibition of invasion, or who wish to avoid the complete suppression observed with more potent inhibitors at lower doses, will find FC11409B a useful reagent.

Comparative Pharmacology Studies of CAIX Inhibitor Series

FC11409B serves as an essential reference compound within the ureido-sulfamate CAIX inhibitor series. Its distinct potency profile, characterized by higher effective concentrations across multiple assays, makes it a valuable comparator for structure-activity relationship (SAR) studies and for benchmarking novel CAIX inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for FC11409B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.